Structural Differentiation: Ortho-Methoxy Substitution Confers Unique Conformational Profile Compared to Unsubstituted Analogs
The target compound contains both a 2-methoxy substituent and a 6-(pyrrol-1-yl) moiety, creating a sterically congested ortho,ortho-disubstituted benzonitrile core. Computational property calculations for the target compound yield LogP = 2.36 and TPSA = 37.95 Ų . In contrast, the unsubstituted positional isomer 2-(1H-pyrrol-1-yl)benzonitrile (CAS 55447-94-4) lacks the methoxy group and exhibits a predicted LogP of approximately 2.1 and TPSA of 28.7 Ų, reflecting reduced polarity and hydrogen-bonding capacity [1]. The methoxy substituent increases both lipophilicity and polar surface area simultaneously, a property combination relevant for optimizing membrane permeability while retaining solubility in medicinal chemistry campaigns.
| Evidence Dimension | Calculated lipophilicity and polar surface area |
|---|---|
| Target Compound Data | LogP = 2.36; TPSA = 37.95 Ų |
| Comparator Or Baseline | 2-(1H-pyrrol-1-yl)benzonitrile: estimated LogP ≈ 2.1; TPSA ≈ 28.7 Ų |
| Quantified Difference | LogP increase of ~0.26 units; TPSA increase of ~9.25 Ų |
| Conditions | Computational prediction using standard algorithms (XLogP3, topological PSA) |
Why This Matters
This quantifies how the methoxy group modifies key physicochemical descriptors relative to the unsubstituted analog, enabling informed selection based on lipophilicity and polarity requirements for specific biological targets or synthetic routes.
- [1] PubChem. 2-(1H-pyrrol-1-yl)benzonitrile. CID 4011773. Computed Properties. View Source
